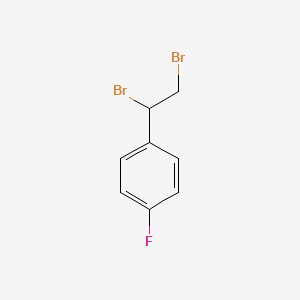

1-(1,2-Dibromoethyl)-4-fluorobenzene

Description

Properties

IUPAC Name |

1-(1,2-dibromoethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVBBKYOWCLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669943 | |

| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-35-6 | |

| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1,2-Dibromoethyl)-4-fluorobenzene from 4-fluorostyrene

This guide provides an in-depth exploration of the synthesis of 1-(1,2-Dibromoethyl)-4-fluorobenzene, a vicinal dibromide, through the electrophilic addition of bromine to 4-fluorostyrene. This reaction is a fundamental example of alkene halogenation, a cornerstone of organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and methods for product characterization.

Introduction and Strategic Overview

The halogenation of alkenes is a pivotal transformation in organic chemistry, enabling the introduction of functional groups that serve as versatile handles for subsequent reactions. The synthesis of this compound from 4-fluorostyrene is an archetypal example of this process. The product, a vicinal dibromide, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, often via dehydrohalogenation to form alkynes or substitution reactions.

The reaction proceeds via an electrophilic addition mechanism, where the electron-rich π-bond of the alkene attacks the bromine molecule. The presence of the fluorine atom on the phenyl ring influences the electron density of the styrene system, but the fundamental reactivity of the vinyl group dominates this transformation.

The Reaction Mechanism: Electrophilic Addition

The bromination of an alkene, such as 4-fluorostyrene, is a stereospecific reaction that proceeds through a cyclic halonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.[1][2][3]

Step 1: Electrophilic Attack and Formation of the Bromonium Ion The process begins when the π-electrons of the 4-fluorostyrene double bond attack a bromine molecule (Br₂). The approaching alkene induces a dipole in the nonpolar Br-Br bond, making one bromine atom electrophilic (δ+) and the other nucleophilic (δ-).[1][4] This attack leads to the cleavage of the Br-Br bond and the formation of a three-membered ring intermediate known as a bromonium ion. In this cyclic ion, the positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond. A bromide ion (Br⁻) is also generated in this step.[2][3]

Step 2: Nucleophilic Attack and Ring Opening The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring (a backside attack), leading to the opening of the three-membered ring.[1][3] This stereospecific pathway results in the anti-addition of the two bromine atoms, meaning they are added to opposite faces of the original double bond.

Caption: Reaction mechanism for the bromination of 4-fluorostyrene.

Detailed Experimental Protocol

This section outlines a robust, laboratory-scale procedure for the synthesis of this compound. While molecular bromine (Br₂) is effective, it is highly hazardous.[5][6] A safer alternative often employed in teaching and research labs is pyridinium tribromide, a stable solid that serves as a source of Br₂ in solution.[7] The following protocol uses molecular bromine, demanding strict adherence to safety protocols.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-Fluorostyrene (C₈H₇F) | Round-bottom flask (100 mL) |

| Bromine (Br₂) | Dropping funnel |

| Dichloromethane (CH₂Cl₂) | Magnetic stirrer and stir bar |

| Sodium Thiosulfate (Na₂S₂O₃) | Ice-water bath |

| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel |

| Deionized Water | Rotary evaporator |

| Brine (saturated NaCl solution) | Beakers, Erlenmeyer flasks, Graduated cylinders |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorostyrene (e.g., 5.0 g, 40.9 mmol) in 25 mL of dichloromethane (CH₂Cl₂). Place the flask in an ice-water bath and stir the solution until it cools to 0-5 °C.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (e.g., 2.1 mL, 6.5 g, 40.9 mmol) in 15 mL of dichloromethane. (Caution: Perform this step in a fume hood wearing appropriate PPE).

-

Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirred 4-fluorostyrene solution over 20-30 minutes. Maintain the reaction temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let it stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Work-up - Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture until the red-brown color of any excess bromine is completely discharged.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of brine.

-

Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent such as ethanol or hexanes to yield this compound as a crystalline solid.

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Eq. |

| 4-Fluorostyrene | 122.15 | 40.9 | 5.0 | 4.8 | 1.0 |

| Bromine | 159.81 | 40.9 | 6.5 | 2.1 | 1.0 |

| Dichloromethane | 84.93 | - | - | 40 | Solvent |

Safety and Hazard Management

The safe execution of this synthesis is paramount. The primary hazard is associated with the handling of liquid bromine.

-

Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact.[5][8] It is also a strong oxidizing agent. All operations involving liquid bromine must be conducted in a certified chemical fume hood.[6][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), a face shield in addition to safety goggles, and a flame-resistant lab coat.[6][8][9]

-

Spill Management: In case of a bromine spill, neutralize it immediately with a 10-25% aqueous solution of sodium thiosulfate, which reduces it to non-volatile bromide salts.[6][8] Keep a container of this solution readily available whenever working with bromine.

-

Exposure Response: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek urgent medical attention.[10] If inhaled, move to fresh air immediately and seek medical help.[8][10]

-

Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and is volatile. Handle it in a fume hood and avoid inhalation or skin contact.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirmation of the successful synthesis and purity of this compound (C₈H₇Br₂F, M.W. 281.95 g/mol ) requires spectroscopic analysis.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two aliphatic protons of the dibromoethyl group. The aliphatic protons (-CHBr-CH₂Br) will appear as a complex multiplet system due to diastereotopicity and coupling to each other and the adjacent fluorine on the ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two aliphatic carbons bearing bromine atoms and the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts.

-

¹⁹F NMR Spectroscopy: Fluorine NMR will show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly 1:1 natural abundance), which serves as a definitive confirmation of the product's identity. The molecular ion peak (M⁺) should be observable.

Conclusion

The synthesis of this compound from 4-fluorostyrene is a straightforward yet illustrative example of electrophilic alkene bromination. By understanding the underlying anti-addition mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable synthetic intermediate. Proper characterization using modern spectroscopic techniques is essential to verify the structure and purity of the final product. This guide provides the necessary framework for the successful and safe execution of this important chemical transformation.

References

-

Bromine handling and safety | DOCX - Slideshare. Available at: [Link]

-

X2 Addition to Alkenes: Bromination of trans-Stilbene - Web Pages. Available at: [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. Available at: [Link]

-

Bromine | Chemical Emergencies - CDC. Available at: [Link]

-

Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]

-

Bromination of an Alkene - YouTube. Available at: [Link]

-

Reactions of Alkenes with Bromine - Chemistry LibreTexts. Available at: [Link]

-

Reaction of Alkenes with Bromine - Chemistry Steps. Available at: [Link]

-

Bromination of Alkenes - ResearchGate. Available at: [Link]

-

Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Bromination Mechanism - YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Bromine handling and safety | DOCX [slideshare.net]

- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tatachemicals.com [tatachemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 11. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 1-(1,2-Dibromoethyl)-4-fluorobenzene (CAS 350-35-6)

An In-depth Analysis for Research and Development Professionals

Executive Summary

1-(1,2-Dibromoethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a fluorophenyl ring substituted with a reactive dibromoethyl group. This unique structure makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. The presence of two electrophilic bromine atoms on the ethyl chain provides a handle for a variety of chemical transformations, while the fluorinated benzene ring offers a site for modifications and influences the overall electronic properties of the molecule. This guide provides a detailed examination of its known and predicted physical and chemical properties, potential synthetic pathways, analytical characterization methods, and essential safety protocols, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

Compound Identification and Structure

The fundamental identity of a chemical substance is rooted in its structure and internationally recognized identifiers. This compound is structurally defined by a benzene ring monosubstituted with a fluorine atom, and a 1,2-dibromoethyl group at the para position relative to the fluorine.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 350-35-6[1][2] |

| Molecular Formula | C₈H₇Br₂F[1] |

| Molecular Weight | 281.95 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 1-(p-Fluorophenyl)-1,2-dibromoethane, 1-(α,β-Dibromoethyl)-4-fluorobenzene, Benzene, 1-(1,2-Dibromoethyl)-4-Fluoro-[1] |

| InChI Key | XLXVBBKYOWCLMG-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1)C(C(Br)Br)F) [Derived from structure] |

Physical and Thermochemical Properties

Direct experimental data for this compound is limited. The properties listed below are a synthesis of available data and expert predictions based on the behavior of structurally analogous compounds.

Table 2: Physical Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or solid.[1] | The physical state at ambient temperature is dependent on purity, suggesting a melting point near room temperature. |

| Boiling Point | Data not available. | The related mono-bromo compound, 1-(2-Bromoethyl)-4-fluorobenzene, boils at 100-104 °C at 15 mm Hg.[3][4] The dibromo- derivative is expected to have a significantly higher boiling point due to increased molecular weight and polarizability. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethers, acetone). | Halogenated organic compounds are characteristically hydrophobic.[5] |

| Density | Data not available. | The mono-bromo analog has a density of 1.4498 g/mL at 25 °C.[3][4] The dibromo- compound will be denser. |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment.[2] | This suggests potential for slow degradation or decomposition at ambient temperatures, a common trait for vicinal dibromides which can undergo elimination reactions. |

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is governed by two distinct domains: the aliphatic dibromoethyl chain and the aromatic fluorophenyl ring.

Reactivity of the Dibromoethyl Moiety

The vicinal dibromide structure is the primary center of reactivity. The two bromine atoms are excellent leaving groups, making the compound susceptible to several key transformations.

-

Elimination Reactions: Treatment with a non-nucleophilic base (e.g., potassium tert-butoxide) is expected to induce dehydrobromination. A single elimination would yield 1-(1-bromoethenyl)-4-fluorobenzene or 1-(2-bromoethenyl)-4-fluorobenzene. The use of a stronger base or harsher conditions could lead to a second elimination, forming 4-fluorophenylacetylene. This pathway is a cornerstone of alkyne synthesis from alkenes.

-

Nucleophilic Substitution: Both benzylic and terminal bromine atoms can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides). The benzylic position is typically more reactive towards Sₙ1-type reactions due to the potential for carbocation stabilization by the adjacent phenyl ring, while the primary position is more susceptible to Sₙ2 attack.

Reactivity of the Fluorophenyl Ring

The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is modulated by the competing electronic effects of its substituents.

-

Fluorine: Acts as a deactivator via its strong negative inductive effect (-I), withdrawing electron density from the ring.[6] However, it acts as an ortho, para-director due to its positive resonance effect (+R), where its lone pairs can donate electron density to stabilize the arenium ion intermediate.[6]

-

1,2-Dibromoethyl Group: This group is strongly deactivating due to the inductive electron withdrawal by the bromine atoms. It functions as a meta-director.

Directive Influence: In a disubstituted benzene ring, the most activating (or least deactivating) group typically controls the position of substitution.[7] In this case, the fluorine atom, while a deactivator, is less deactivating than the dibromoethyl group. Therefore, incoming electrophiles are predicted to add primarily to the position ortho to the fluorine atom.

Diagram 1: Key Chemical Transformations

Caption: Potential reaction pathways for this compound.

Proposed Synthesis

While specific manufacturing protocols are proprietary, a logical and field-proven method for synthesizing this compound is through the direct bromination of a suitable precursor.

Proposed Pathway: Addition of molecular bromine (Br₂) across the double bond of 4-fluorostyrene. This is a classic electrophilic addition reaction to an alkene, which typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.

Diagram 2: Proposed Synthetic Workflow

Sources

- 1. CAS 350-35-6: this compound [cymitquimica.com]

- 2. 350-35-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-(2-BROMOETHYL)-4-FLUOROBENZENE | 332-42-3 [chemicalbook.com]

- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1,2-Dibromoethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(1,2-dibromoethyl)-4-fluorobenzene. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes foundational principles of stereochemistry, data from analogous compounds, and modern computational chemistry protocols to present a robust theoretical framework. It covers the synthesis, structural elucidation through spectroscopic methods (with predicted data), and a detailed exploration of its rotational isomers. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, offering insights into the behavior of flexible halogenated aromatic compounds.

Introduction: Significance and Physicochemical Properties

This compound (CAS No. 350-35-6) is an aromatic organic compound featuring a 4-fluorophenyl group attached to a 1,2-dibromoethyl moiety.[1] Its structure combines the electronic effects of a fluorine substituent on an aromatic ring with the steric and electronic influence of vicinal bromine atoms on a flexible ethyl chain. This combination makes it an interesting candidate for studies in drug design, where halogen bonding and conformational restriction can play crucial roles in molecular recognition and binding affinity, and as a potential intermediate in organic synthesis.[2]

Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. The free rotation around the C(aryl)-Cα and Cα-Cβ single bonds gives rise to a complex conformational landscape governed by a delicate balance of steric repulsion and electronic interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 350-35-6 | [1] |

| Molecular Formula | C₈H₇Br₂F | [1] |

| Molecular Weight | 281.95 g/mol | [1] |

| Synonyms | 1-(p-Fluorophenyl)-1,2-dibromoethane, 1-(α,β-Dibromoethyl)-4-fluorobenzene | [1] |

| Appearance | Colorless to pale yellow liquid or solid (predicted) | [1] |

Synthesis and Structural Elucidation

Synthesis: Electrophilic Addition of Bromine to 4-Fluorostyrene

The most direct synthetic route to this compound is the electrophilic addition of molecular bromine (Br₂) to 4-fluorostyrene. This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the vicinal dibromide.[3][4]

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-fluorostyrene (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be protected from light to prevent radical side reactions.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 4-fluorostyrene at 0 °C. The disappearance of the bromine's characteristic reddish-brown color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra, the following data are predicted based on established principles of NMR and IR spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and conformational preferences of the title compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the ethyl chain (Hα and the two Hβ protons) form an AMX or ABX spin system, depending on the rotational averaging. The vicinal coupling constant, ³J(Hα-Hβ), is particularly informative for conformational analysis.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals: four for the aromatic carbons (due to the fluorine substituent) and two for the aliphatic carbons (Cα and Cβ). The chemical shifts will be influenced by the electronegativity of the attached halogen atoms.[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| ¹H NMR | ||||

| Aromatic (ortho to F) | 7.0 - 7.2 | t | J(H-F) ≈ 8-9 | |

| Aromatic (meta to F) | 7.3 - 7.5 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 | |

| Hα | 5.2 - 5.5 | dd | ³J(Hα-Hβ) = variable (see conformational analysis) | Benzylic proton deshielded by bromine and the aromatic ring. |

| Hβ | 4.0 - 4.3 | m | Diastereotopic protons. | |

| ¹³C NMR | ||||

| C(ipso)-F | 160 - 165 | d | ¹J(C-F) ≈ 240-250 | |

| C(ipso)-CH | 135 - 140 | d | ⁴J(C-F) ≈ 3-4 | |

| C(ortho) | 115 - 118 | d | ²J(C-F) ≈ 21-22 | |

| C(meta) | 129 - 132 | d | ³J(C-F) ≈ 8-9 | |

| Cα | 50 - 55 | |||

| Cβ | 35 - 40 |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the aliphatic chain (~2900-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), a strong C-F stretching band (~1250-1200 cm⁻¹), and C-Br stretching bands in the fingerprint region (~700-500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a triplet of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Conformational Analysis

The conformational flexibility of this compound is primarily due to rotation around the Cα-Cβ and C(aryl)-Cα single bonds.

Rotation about the Cα-Cβ Bond: Gauche and Anti Conformers

Rotation about the Cα-Cβ bond leads to three staggered conformers: one anti and two enantiomeric gauche conformers. These can be visualized using Newman projections looking down the Cα-Cβ bond.

Diagram 2: Newman Projections of Cα-Cβ Rotamers

Caption: Newman projections for anti and gauche rotamers of this compound.

The relative stability of these conformers is determined by:

-

Steric Hindrance: The anti conformer, where the bulky 4-fluorophenyl and bromine groups are furthest apart (dihedral angle of 180°), is generally expected to be the most stable due to minimized steric repulsion.[6] The gauche conformers, with a dihedral angle of approximately 60° between these groups, experience greater steric strain.

-

Electronic Effects: Dipole-dipole interactions and hyperconjugation can also influence stability. In some 1,2-dihaloethanes, particularly with highly electronegative substituents like fluorine, the gauche conformer can be stabilized by the "gauche effect."[6] However, with larger halogens like bromine, steric repulsion typically dominates.[7]

Rotation about the C(aryl)-Cα Bond

Rotation around the bond connecting the aromatic ring and the ethyl side chain also influences the overall conformation. The side chain can be oriented either perpendicular or coplanar to the plane of the benzene ring. For ethylbenzene itself, the perpendicular conformation is slightly more stable. The presence of a bulky bromine atom at the α-position would likely further favor a conformation where the Cα-Br bond is oriented away from the aromatic ring to minimize steric interactions.

Experimental Determination of Rotamer Populations via NMR

The relative populations of the anti and gauche rotamers can be determined experimentally using the vicinal coupling constant ³J(Hα-Hβ) from the ¹H NMR spectrum. The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (J_anti and J_gauche).[8][9]

The relationship between dihedral angle (φ) and the coupling constant is described by the Karplus equation :[10][11]

J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters. For H-C-C-H fragments, typical values for J_anti (φ = 180°) are around 10-14 Hz, and for J_gauche (φ = 60°) are around 2-4 Hz.

The mole fractions of the conformers (X_anti, X_gauche1, X_gauche2) can be calculated using the following equations, assuming the two gauche conformers are isoenergetic (X_gauche1 = X_gauche2 = X_gauche / 2):

J_obs = X_anti * J_anti + X_gauche * J_gauche 1 = X_anti + X_gauche

From the calculated mole fractions, the free energy difference (ΔG°) between the conformers can be determined:

ΔG° = -RT ln(K_eq) = -RT ln(X_anti / X_gauche)

Computational Analysis Workflow

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules where experimental data is scarce. Density Functional Theory (DFT) is a robust method for calculating the geometries and relative energies of different conformers.[12]

Diagram 3: Workflow for Computational Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure: Build an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy starting geometries.

-

DFT Optimization: For each low-energy conformer identified, perform a full geometry optimization using a DFT method, for example, the B3LYP functional with a basis set like 6-31G(d). This will yield the precise geometries and electronic energies of the stable conformers.

-

Frequency Calculations: Perform frequency calculations at the same level of theory for each optimized structure. This step serves two purposes:

-

To confirm that each structure is a true energy minimum (no imaginary frequencies).

-

To obtain thermochemical data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies, for more accurate relative energy comparisons.

-

-

Energy Profile: By systematically rotating the C(aryl)-Cα and Cα-Cβ dihedral angles and performing constrained optimizations, a potential energy surface can be mapped to identify the energy barriers between conformers.[13]

-

NMR Prediction: Using the optimized geometries, predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[14] The predicted spectra for the different conformers can be compared to experimental data (if available) or used to guide spectral assignment.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic factors. While direct experimental data for this compound is limited, a robust understanding can be built upon established chemical principles, data from analogous structures, and the application of modern computational techniques.

The molecule is readily synthesized via the bromination of 4-fluorostyrene. Its conformational landscape is dominated by the anti and gauche rotamers resulting from rotation about the Cα-Cβ bond, with the anti conformer predicted to be the most stable due to minimized steric hindrance. The relative populations of these conformers can be experimentally probed using ¹H NMR spectroscopy by analyzing the vicinal coupling constants, or theoretically modeled using DFT calculations.

This guide provides a comprehensive framework for understanding and investigating this compound. The detailed protocols for synthesis, spectroscopic analysis, and computational modeling serve as a practical resource for researchers, enabling further exploration of this and related halogenated aromatic compounds in various fields of chemical science.

References

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2004). Determination of rotamer populations and related parameters from NMR coupling constants: a critical review. Analytical and Bioanalytical Chemistry, 378(6), 1449-1463. [Link]

-

Dixon, D. A., Matsuzawa, N., & Walker, S. C. (1992). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. The Journal of Physical Chemistry, 96(25), 10223-10231. [Link]

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]

- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.

-

Lopes, J. F., et al. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Journal of Chemical Education, 100(2), 794-802. [Link]

-

Lowe, J. P. (1973). Barriers to internal rotation about single bonds. Chemical Reviews, 73(3), 267-285. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Wikipedia contributors. (2023, December 1). Karplus equation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. Chem Help ASAP. Retrieved from [Link]

-

Carneiro, V. M. T., Aguiar, A. R., & Alvarenga, E. S. (2020). Assignment of the relative stereochemistry of two novel vicinal dibromo compounds using NMR and DFT-GIAO calculations. Journal of Molecular Structure, 1212, 128157. [Link]

-

Dubois, J. E., & Ruasse, M. F. (1971). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 49(10), 1679-1685. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Magnetic Resonance in Chemistry, 44(9), 866-872. [Link]

-

YouTube. (2020, September 5). Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. Retrieved from [Link]

-

Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry, 14, 1-81. [Link]

-

Pophristic, V., & Goodman, L. (2001). Hyperconjugation not steric repulsion leads to the staggered structure of ethane. Nature, 411(6837), 565-568. [Link]

-

Saracoglu, A. F. (2007). Computational methods for the prediction of NMR parameters. Current Organic Chemistry, 11(2), 117-133. [Link]

-

Yoshino, T., et al. (2024). Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. Journal of Physical Organic Chemistry, 37(2), e4479. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Sci-Hub. Assignment of the relative stereochemistry of two novel vicinal dibromo compounds using NMR and DFT-GIAO calculations / Journal of Molecular Structure, 2020 [sci-hub.ru]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Determination of rotamer populations and related parameters from NMR coupling constants: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Dibromoethyl Group in 1-(1,2-Dibromoethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the dibromoethyl group in 1-(1,2-Dibromoethyl)-4-fluorobenzene. This compound serves as a valuable intermediate in organic synthesis due to the versatile reactivity of the vicinal dibromide moiety, influenced by the electronic effects of the para-fluorophenyl group.[1] This guide will delve into the synthesis of the parent compound, explore its primary reaction pathways—elimination and substitution—and elucidate the underlying mechanisms governing its chemical behavior. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the factors influencing reaction outcomes are presented to provide a practical and theoretical framework for researchers in the field.

Introduction

This compound is an aromatic organic compound featuring a fluorobenzene ring substituted with a 1,2-dibromoethyl group at the para position.[1] The presence of two bromine atoms on adjacent carbons, known as a vicinal dibromide, imparts significant reactivity to the molecule, making it a useful precursor in various synthetic transformations.[1] The electrophilic nature of the bromine atoms, coupled with the electronic influence of the 4-fluorophenyl substituent, dictates the regioselectivity and stereoselectivity of its reactions. Understanding the chemical behavior of this dibromoethyl group is crucial for its effective utilization in the synthesis of novel compounds, including potential pharmaceutical and agrochemical agents.[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of 4-fluorostyrene. This reaction typically proceeds via an electrophilic addition mechanism.

1.1.1. Mechanism of Bromination

The bromination of an alkene, such as 4-fluorostyrene, proceeds through a cyclic bromonium ion intermediate.[3] The double bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition).[3] This backside attack results in the formation of the vicinal dibromide with a specific stereochemistry.

Caption: Mechanism of bromination of 4-fluorostyrene.

1.1.2. Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorostyrene

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 4-fluorostyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 4-fluorostyrene. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity of the Dibromoethyl Group

The dibromoethyl group in this compound is prone to two primary types of reactions: elimination and nucleophilic substitution. The course of the reaction is highly dependent on the reaction conditions, particularly the nature of the base or nucleophile and the solvent used.

Elimination Reactions (Dehydrobromination)

Vicinal dibromides readily undergo elimination reactions in the presence of a base to form alkenes and alkynes.[4][5][6] This process, known as dehydrobromination, involves the removal of a hydrogen atom and a bromine atom from adjacent carbons.

2.1.1. Mechanism of Elimination

The elimination of HBr from this compound can proceed through different mechanisms, primarily the E2 (bimolecular elimination) mechanism.[7] In the E2 mechanism, a strong base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom, while simultaneously, the C-Br bond breaks, and a double bond is formed.[7] This is a concerted, one-step process.

The initial elimination product is a vinylic bromide, (E/Z)-1-bromo-1-(4-fluorophenyl)ethene. This intermediate can then undergo a second elimination reaction under stronger basic conditions to form 4-fluorophenylacetylene.[7][8] The second elimination is often slower than the first due to the increased strength of the C(sp²)-Br bond.

Caption: Stepwise dehydrobromination of this compound.

2.1.2. Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of the dibromoethyl moiety. The fluorine atom is an electron-withdrawing group through its inductive effect, which can increase the acidity of the benzylic proton (the proton on the carbon attached to the aromatic ring). This increased acidity can facilitate the initial elimination step. However, the fluorine atom is also a weak π-donating group through resonance, which can slightly destabilize any carbocationic character in the transition state.

2.1.3. Regioselectivity and Stereoselectivity

In cases where there are multiple β-hydrogens that can be abstracted, the regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene.[9] However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

The stereochemistry of the E2 elimination requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). This can influence the stereochemistry of the resulting alkene.

2.1.4. Experimental Protocol: Dehydrobromination to 4-Fluorophenylacetylene

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃) or an inert high-boiling solvent like mineral oil

-

Ammonium chloride solution (saturated, aqueous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Add a solution of this compound in a minimal amount of an inert solvent (e.g., THF) dropwise to the sodium amide suspension.

-

After the addition is complete, allow the reaction to stir for several hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude 4-fluorophenylacetylene.

-

Purify the product by distillation or column chromatography.

Nucleophilic Substitution Reactions

The carbon atoms bearing the bromine atoms are electrophilic and can be attacked by nucleophiles, leading to substitution reactions. These reactions can compete with elimination, and the outcome is often dependent on the strength and steric bulk of the nucleophile, as well as the solvent polarity.

2.2.1. Mechanism of Nucleophilic Substitution

Nucleophilic substitution on the dibromoethyl group can proceed via an Sₙ2 mechanism. In this mechanism, the nucleophile attacks the carbon atom from the backside of the C-Br bond, leading to an inversion of stereochemistry at that center. A strong, non-bulky nucleophile and a polar aprotic solvent favor the Sₙ2 pathway.

Due to the presence of the adjacent bromine atom, the possibility of forming a cyclic bromonium ion intermediate, similar to that in the bromination of alkenes, can also influence the reaction, potentially leading to neighboring group participation and retention of stereochemistry.

2.2.2. Competition with Elimination

Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination over substitution. Conversely, good nucleophiles that are weak bases (e.g., iodide, azide) will favor substitution. The choice of solvent also plays a critical role; polar protic solvents can stabilize carbocationic intermediates, potentially favoring an Sₙ1-like mechanism, while polar aprotic solvents favor Sₙ2 reactions.

Table 1: Factors Influencing the Competition Between Substitution and Elimination

| Factor | Favors Substitution (Sₙ2) | Favors Elimination (E2) |

| Nucleophile/Base | Strong nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, LDA) |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |

| Solvent | Polar aprotic (e.g., DMSO, DMF, acetone) | Less polar or polar aprotic |

| Temperature | Lower temperatures | Higher temperatures |

Conclusion

The reactivity of the dibromoethyl group in this compound is a rich and versatile area of organic chemistry. The interplay between elimination and substitution pathways, governed by a nuanced set of reaction conditions, allows for the selective synthesis of a variety of valuable products, including substituted styrenes and phenylacetylenes. The electronic influence of the 4-fluorophenyl group adds another layer of control over the reactivity. A thorough understanding of the mechanistic principles and experimental parameters outlined in this guide will enable researchers to effectively harness the synthetic potential of this important intermediate.

References

- Filo. (2023, November 17). vic-Dibromides usually react with bases to produce more alkyne than conju..

- ECHEMI. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides.

- Chemistry Stack Exchange. (2018, November 11).

- Chemistry LibreTexts. (2024, March 24). 9.

- Wikipedia. (2023, May 22). 1-Bromo-4-fluorobenzene.

- ChemicalBook. (2025, September 25). 1-(2-BROMOETHYL)-4-FLUOROBENZENE | 332-42-3.

- Elimin

- CymitQuimica. (n.d.). CAS 350-35-6: this compound.

- Master Organic Chemistry. (2013, March 15).

- BYJU'S. (n.d.).

- Southern Illinois University Edwardsville. (n.d.).

- PubMed Central. (n.d.).

- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.

- ResearchGate. (n.d.).

- YouTube. (2011, December 24).

- PubChem. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane.

- ChemWhat. (n.d.). 1-(2-BROMOETHYL)-4-FLUOROBENZENE CAS#: 332-42-3.

- CAMEO Chemicals - NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE.

- Wikipedia. (2023, November 29).

- Semantic Scholar. (n.d.).

- ChemScene. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE AldrichCPR.

- Chemistry LibreTexts. (2024, September 30). 11.

- Chemistry LibreTexts. (2023, January 22). IV. Nucleophilic Substitution Reactions.

- SpectraBase. (n.d.). 1-bromo-4-(1,2-dibromoethyl)benzene.

- Chem-Impex. (n.d.). 1,2-Dibromo-4-fluorobenzene.

- ResearchGate. (n.d.). A review of 1,2-dibromo-4-(1,2-dibromoethyl)

- Chemistry Stack Exchange. (2018, April 14). Elimination reaction with 1,2-dibromo-4-methylcyclohexane.

- ResearchGate. (2025, August 7).

- Master Organic Chemistry. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene.

- Alfa Chemistry. (n.d.). CAS 332-42-3 1-(2-Bromoethyl)-4-fluorobenzene.

- PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene.

- YouTube. (2015, December 22). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic.

- NIST WebBook. (n.d.). Benzene, 1-bromo-4-ethyl-.

- PubMed. (2009, December). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)

Sources

- 1. CAS 350-35-6: this compound [cymitquimica.com]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. vic-Dibromides usually react with bases to produce more alkyne than conju.. [askfilo.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

"stability and storage conditions for 1-(1,2-Dibromoethyl)-4-fluorobenzene"

An In-depth Technical Guide: Ensuring the Integrity of 1-(1,2-Dibromoethyl)-4-fluorobenzene: A Guide to Stability and Storage

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: A Senior Application Scientist

Executive Summary

This compound is a highly reactive halogenated aromatic compound, valued as a synthetic intermediate in pharmaceutical and agrochemical research.[1] Its utility is intrinsically linked to its chemical integrity, which is challenged by the inherent reactivity of the vicinal dibromide moiety. This guide provides a comprehensive framework for understanding and managing the stability of this compound. We will dissect its chemical liabilities, propose scientifically-grounded storage and handling protocols, and detail methodologies for establishing a robust stability testing program. The core principle of this guide is not just to prescribe conditions, but to explain the underlying chemical causality, empowering researchers to make informed decisions that safeguard the quality and reliability of their work.

Compound Profile: Understanding the Molecule

Chemical Identity and Structure

This compound (CAS Number: 350-35-6) is characterized by a fluorinated benzene ring attached to a dibromoethyl side chain.[1] The presence of two bromine atoms on adjacent carbons is a key structural feature that dictates its reactivity and, consequently, its stability profile.

-

Molecular Formula: C₈H₇Br₂F

-

Molecular Weight: 281.95 g/mol

-

Synonyms: 1-(p-Fluorophenyl)-1,2-dibromoethane, 1-(α,β-Dibromoethyl)-4-fluorobenzene[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are critical for designing appropriate handling procedures and analytical methods.

| Property | Value/Description | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid, depending on purity and temperature. | [1] |

| Storage Temp. | Recommended: 2-8°C, sealed and dry. | [2] |

| Solubility | Insoluble in water. | [3] |

| LogP | 3.6566 (Calculated) | [2] |

| Reactivity | The dibromoethyl group introduces significant reactivity. | [1] |

The Chemical Stability Profile: Anticipating Degradation

The stability of this compound is primarily governed by the two carbon-bromine bonds. Halogenated organic compounds of this nature can be susceptible to several degradation pathways. Understanding these potential routes is the first step in preventing them.

Predicted Degradation Pathways

The primary liability of the 1,2-dibromoethyl moiety is its propensity to undergo elimination and substitution reactions. The following pathways are predicted based on fundamental organic chemistry principles.

-

Dehydrobromination: This is arguably the most likely degradation pathway, especially in the presence of trace bases or upon thermal stress. The elimination of hydrogen bromide (HBr) would lead to the formation of vinyl bromide derivatives, which can subsequently polymerize or undergo further reactions.

-

Hydrolysis: Although the compound is insoluble in water, prolonged exposure to moisture or reaction in aqueous-organic mixtures could lead to nucleophilic substitution of one or both bromine atoms by hydroxyl groups, forming the corresponding bromohydrin or diol. This process is often accelerated by changes in pH.

-

Oxidation: Halogenated compounds can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over long periods, strong oxidizing agents, or light.[3] This can lead to a complex mixture of degradation products.

-

Photolysis: Exposure to UV or high-intensity visible light can provide the energy to induce homolytic cleavage of the C-Br bonds, generating radical intermediates. These radicals are highly reactive and can initiate chain reactions, leading to polymerization or the formation of various byproducts.

Caption: Predicted degradation pathways for this compound.

Incompatible Materials

To preserve the integrity of the compound, segregation from incompatible materials is critical. Based on the reactivity of similar halogenated compounds, contact with the following should be avoided:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[4][5] These can react violently, posing a significant safety hazard.

-

Strong Bases: (e.g., hydroxides, alkoxides). These will actively promote dehydrobromination, rapidly degrading the material.

-

Reactive Metals: (e.g., alkali metals like sodium, potassium; magnesium).[3]

-

Amines and Nitrides: These nucleophilic compounds can react via substitution pathways.[3]

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the stability profile. The central strategy is to control the environmental factors that can initiate and accelerate degradation.[6]

Core Storage Conditions

Adherence to these conditions is paramount for maximizing the shelf-life and ensuring the reproducibility of experimental results.

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, particularly thermal elimination (dehydrobromination).[2][3][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. This is critical for long-term storage. |

| Light Exposure | Amber Glass Vial / Protect from Light | Prevents photolytic degradation by blocking UV and high-energy visible light, which can cleave C-Br bonds. |

| Container | Tightly Sealed Glass Container | Glass is inert to the compound. A tight seal, preferably with a PTFE-lined cap, prevents ingress of moisture and oxygen and loss of any volatile components.[8] |

| Handling | Well-ventilated area or fume hood | Minimizes inhalation exposure and prevents concentration of potentially flammable or toxic vapors. |

Safe Handling Procedures

-

Ventilation: Always handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][8]

-

Static Discharge: The compound may be flammable.[3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment. Use non-sparking tools.[8]

-

Inert Atmosphere Dispensing: For transferring aliquots for long-term storage or sensitive reactions, do so under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to maintain purity.

Establishing a Stability Testing Program

For drug development and other regulated applications, a formal stability testing program is not just recommended, it is a necessity.[9][10][11] Such a program validates the storage conditions and determines the compound's retest period or shelf life.

Caption: Experimental workflow for a comprehensive stability testing program.

Protocol: Forced Degradation (Stress) Study

A forced degradation study is an essential first step to rapidly identify potential degradation products and establish a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the parent compound.

Objective: To identify degradation pathways and validate the analytical method's ability to separate degradants from the parent peak.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Set Up Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Include a control sample stored at 2-8°C protected from light.

-

Monitor and Analyze: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample, neutralize if necessary, dilute to a standard concentration, and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV detection).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each condition to ensure co-eluting peaks are not missed.

| Stress Condition | Example Protocol | Target Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temp. | Dehydrobromination, Hydrolysis |

| Oxidation | 3% H₂O₂ at room temp. | Oxidation |

| Thermal | 60°C in solution (protected from light) | Dehydrobromination, other thermal processes |

| Photolytic | Expose to light >1.2 million lux hours and UV >200 Wh/m² (ICH Q1B) | Photolysis, Radical formation |

Protocol: Long-Term Stability Study

This study provides the definitive data for determining the retest period under the recommended storage conditions.[6][14]

Objective: To evaluate the stability of the compound over an extended period under its proposed storage conditions.

Methodology:

-

Batch Selection: Use at least one representative batch of the material.

-

Packaging: Store the material in the proposed container closure system (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere.

-

Storage: Place the samples in a calibrated stability chamber or refrigerator maintained at 5°C ± 3°C .

-

Testing Schedule: Pull samples for analysis at predetermined time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][14]

-

Analysis: At each time point, test the sample for critical quality attributes, including:

-

Appearance (visual inspection)

-

Purity/Assay (using a validated stability-indicating HPLC method)

-

Individual and total degradation products

-

Conclusion

The chemical integrity of this compound is contingent upon a thorough understanding of its inherent reactivity and the implementation of meticulous storage and handling protocols. The primary degradation risks—dehydrobromination, hydrolysis, oxidation, and photolysis—can be effectively mitigated by refrigerated storage (2-8°C) in sealed, light-protected containers under an inert atmosphere. For applications requiring documented evidence of stability, a formal program including forced degradation and long-term studies is essential to define degradation pathways and establish a valid retest period. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality of this valuable intermediate, leading to more reliable and reproducible scientific outcomes.

References

- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin

- 1-BROMO-4-FLUOROBENZENE - Sdfine. Sdfine.

- Stability Testing for Pharmaceuticals & More. (2023).

- 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals. NOAA.

- SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- Stability testing overview for Pharmaceutical products. GMP SOP.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- Safety Data Sheet - Combi-Blocks. (2023). Combi-Blocks, Inc..

- SAFETY DATA SHEET. (2013). Thermo Fisher Scientific.

- CAS 350-35-6: this compound. CymitQuimica.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2015). Pharmaceutical Technology.

- Technical Support Center: Degradation of Bromin

- Forced Degrad

- This compound. ChemScene.

- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor

Sources

- 1. CAS 350-35-6: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. japsonline.com [japsonline.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. gmpsop.com [gmpsop.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

The Strategic Role of 1-(1,2-Dibromoethyl)-4-fluorobenzene and its Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of 1-(1,2-dibromoethyl)-4-fluorobenzene, a versatile chemical entity, and its analogs. We will explore its synthesis, chemical reactivity, and burgeoning potential in drug development. By examining the interplay between its structural components—the fluorinated aromatic ring and the vicinal dibromoethyl group—this whitepaper will illuminate the rationale behind its use as a synthetic intermediate and its potential as a pharmacologically active agent. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on structure-activity relationships (SAR) are presented to empower researchers in their quest for novel therapeutics.

Introduction: The Power of Halogenation in Medicinal Chemistry

The introduction of halogen atoms into bioactive molecules is a widely employed strategy to modulate their pharmacological profiles. Fluorine, the most electronegative element, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Bromine, on the other hand, is not only a versatile synthetic handle but can also participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding.[2] The combination of these two halogens in a single molecule, as seen in this compound, presents a unique opportunity for the development of novel chemical entities with tailored properties.

This guide will focus on the synthesis, reactivity, and potential applications of this compound and its analogs, providing a comprehensive resource for researchers in the field.

Synthesis of this compound and its Precursor

The most direct and efficient route to this compound is through the electrophilic addition of bromine to the double bond of its precursor, 4-fluorostyrene.

Synthesis of the Precursor: 4-Fluorostyrene

4-Fluorostyrene (H₂C=CHC₆H₄F) serves as the key starting material. While commercially available, understanding its synthesis from arylmethylcarbinols provides valuable context for laboratory-scale preparations. A general procedure involves the dehydration of the corresponding carbinol.[3]

Bromination of 4-Fluorostyrene: A Detailed Protocol

The addition of molecular bromine to the alkene functionality of 4-fluorostyrene proceeds via a classic electrophilic addition mechanism, typically resulting in the anti-addition of the two bromine atoms.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Fluorostyrene

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate solution (aqueous, for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorostyrene (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of molecular bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of 4-fluorostyrene. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The organic layer should become colorless.

-

Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

-

Causality Behind Experimental Choices:

-

Low Temperature (0°C): The bromination of alkenes is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of potential side products.

-

Inert Solvent (Dichloromethane): Dichloromethane is a common solvent for bromination as it is inert to the reaction conditions and readily dissolves both the reactant and the bromine.

-

Quenching with Sodium Thiosulfate: This step is crucial for safety and purity. It removes excess bromine, which is corrosive and volatile, and prevents further unwanted reactions during workup.

Chemical Reactivity and Synthetic Utility

The vicinal dibromide functionality in this compound is the primary site of its chemical reactivity, making it a valuable intermediate in organic synthesis.[4]

Elimination Reactions: A Gateway to Alkynes and Dienes

One of the most common transformations of vicinal dibromides is the elimination of two molecules of hydrogen bromide (HBr) to form an alkyne. This dehydrobromination is typically achieved by treatment with a strong base. The reaction proceeds through a stepwise E2 mechanism.[5][6]

Reaction Pathway: Dehydrobromination to form 4-Fluorophenylethyne

Caption: Stepwise elimination of HBr from this compound.

By carefully selecting the reaction conditions and the base, it is also possible to achieve a single elimination to form the corresponding vinyl bromide, or to promote elimination pathways that lead to conjugated dienes in more complex analogs.[7] The stereochemistry of the elimination reaction is often anti-periplanar, meaning the hydrogen and the leaving bromine atom must be in an anti-conformation.[8]

Nucleophilic Substitution Reactions

The bromine atoms in this compound can also be displaced by nucleophiles, although this is generally less common than elimination. The outcome of the reaction (substitution vs. elimination) is highly dependent on the nature of the nucleophile/base and the reaction conditions.[9] Strong, non-hindered nucleophiles may favor substitution, while bulky, strong bases will favor elimination.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule and its precursors suggest several avenues for investigation in drug discovery.

Insights from Precursor and Analog Studies

Studies on the precursors of this compound class, such as halogenated styrenes, have provided valuable toxicological and mechanistic information. For instance, the cytotoxicity of para-halogenated styrenes has been investigated, with the order of toxicity being 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene in CYP2E1 transgenic cells.[10] This toxicity is linked to their metabolism to styrene oxides.[10][11] Such data is crucial for understanding the potential metabolic fate and toxicity profile of this compound and its analogs.

Furthermore, the incorporation of both fluorine and bromine into various scaffolds has been shown to enhance anticancer and anti-inflammatory activities.[12] For example, fluorinated benzofuran derivatives containing bromine have demonstrated significant anti-inflammatory and promising anticancer effects.[12] This suggests that the this compound scaffold could serve as a valuable starting point for the synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) Considerations

The development of a robust Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound.[13][14][15] For analogs of this compound, key structural modifications and their potential impact on biological activity are summarized below:

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Variation of substituents on the benzene ring | Modulation of lipophilicity, electronic properties, and target binding. | Electron-donating or withdrawing groups can alter the reactivity of the side chain and influence interactions with biological targets. |

| Replacement of one or both bromine atoms | Alteration of reactivity, metabolic stability, and introduction of new functionalities. | Substitution with other halogens, hydroxyl, amino, or thiol groups can lead to new pharmacological profiles. |

| Modification of the ethyl chain | Changes in conformational flexibility and steric hindrance. | Introducing alkyl groups or incorporating the chain into a ring system can impact binding affinity and selectivity. |

Logical Relationship for SAR Exploration

Caption: Iterative cycle of lead optimization guided by SAR.

Future Perspectives and Conclusion

This compound and its analogs represent a class of compounds with significant untapped potential in medicinal chemistry. The presence of both fluorine and bromine atoms provides a unique combination of properties that can be exploited for the development of novel therapeutics. The synthetic accessibility of the core scaffold, coupled with the versatile reactivity of the vicinal dibromide group, makes it an attractive starting point for the generation of diverse chemical libraries.

Future research should focus on:

-

Systematic synthesis and biological evaluation of a diverse library of analogs to establish clear structure-activity relationships.

-

Investigation of their potential as anticancer, anti-inflammatory, and antimicrobial agents , given the known activities of related halogenated compounds.

-

Elucidation of their mechanism of action at the molecular level to guide rational drug design.

References

- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Ojida, A., & Ojima, I. (2014). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 167, 10-23.

- Lin, Y., L-h. Lin, P., & W-S. Wu. (2001). Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology, 167(2), 119-129.

-

Chemistry Stack Exchange. (2018). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Styrene. Retrieved from [Link]

- Mahmoud, A. R. (2024). Structure-Activity Relationship Studies in Organic Drug Development.

- Google Patents. (n.d.). A kind of preparation method of bromostyrene.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Kim, J., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6579-6593.

- Google Patents. (n.d.). Method for the bromination of aromatic compound.

- Abdel-Mottaleb, Y., et al. (2022). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry, 13(8), 983-1002.

-

Chemistry LibreTexts. (2024). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

- Grishin, D. F., & Grishin, I. D. (2020). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Russian Chemical Reviews, 89(10), 1083-1108.

-

ResearchGate. (n.d.). A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

- Charles, L., et al. (2021). Brominated flame retardants, a cornelian dilemma. Environmental Science and Pollution Research, 28(48), 68069-68088.

-

Quora. (2017). What is an example of an elimination (E1 or E2) reaction involving chlorobenzene? Retrieved from [Link]

- Fronczek, D. N., & Turos, E. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1133.

-

ACS Publications. (2023). Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance. Retrieved from [Link]

- Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- Lehmler, H. J., et al. (2010). Synthesis and biocompatibility evaluation of partially fluorinated pyridinium bromides. New Journal of Chemistry, 34(10), 2234-2242.

-

Khan Academy. (n.d.). Overview of 1,2 Elimination Reactions. Retrieved from [Link]

-

Khan Academy. (n.d.). E1 reactions. Retrieved from [Link]

- Szabo, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10390.

- Szymański, P., & Markowicz, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry, 240, 114571.

-

Polymer Source. (n.d.). Poly(4-fluorostyrene). Retrieved from [Link]

-

MDPI. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Extruded polystyrene microplastics as a source of brominated flame retardant additives in the marine environment: long-term field and laboratory experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.

-